molecular formula C12H17BN2O3 B1428413 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide CAS No. 1169402-51-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Cat. No. B1428413
M. Wt: 248.09 g/mol
InChI Key: NJLZODHYCOZPBJ-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves two substitution reactions . The structure of the compound is confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, and mass spectrometry (MS) .


Molecular Structure Analysis

The molecular structure of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is confirmed by various spectroscopic techniques such as FTIR, ^1H and ^13C NMR spectroscopy, and MS .


Chemical Reactions Analysis

The compound is involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound is a colorless oily substance at room temperature . It has a molecular formula of C12H17BO2 .

Scientific Research Applications

Synthesis and Characterization

  • The compound and related derivatives have been synthesized and characterized using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. Such studies are crucial for confirming molecular structures and understanding the physical and chemical properties of these compounds (Liao et al., 2022).

Catalysis and Organic Synthesis

  • Research has been conducted on the use of this compound in palladium-catalyzed borylation reactions, highlighting its role in the synthesis of organoboron compounds, which are important in organic synthesis and pharmaceuticals (Takagi & Yamakawa, 2013).

Density Functional Theory (DFT) Studies

  • DFT calculations have been performed on this compound to predict molecular structures, providing insights into its potential interactions and reactivity. This approach is essential for the design of new materials and drugs (Wu et al., 2021).

Intermediates in Organic Chemistry

  • This compound serves as an intermediate in organic chemistry, particularly in the synthesis of complex molecules. Its role in facilitating substitution reactions and crystallographic analyses has been explored (Huang et al., 2021).

Development of New Drugs and Chemicals

  • Its derivatives have been used as building blocks in the synthesis of new drugs and odorants, showing the compound's versatility in drug discovery and material science (Büttner et al., 2007).

Analytical Chemistry and Sensor Development

  • Applications in analytical chemistry, such as the development of electrochemical sensors for in vivo monitoring of biological processes, have been investigated. This showcases the compound's potential in biosensing technologies (Luo et al., 2022).

Safety And Hazards

The compound is highly flammable and produces flammable or ignitable gases when it comes into contact with water . It should be stored in a dry place in a sealed container . It should be handled under an inert gas and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-8(10(14)16)6-15-7-9/h5-7H,1-4H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLZODHYCOZPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730865
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

CAS RN

1169402-51-0
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Shvartsbart, JJ Roach, MR Witten… - Journal of Medicinal …, 2022 - ACS Publications
Upregulation of the fibroblast growth factor receptor (FGFR) signaling pathway has been implicated in multiple cancer types, including cholangiocarcinoma and bladder cancer. …
Number of citations: 4 pubs.acs.org
X Liang, Z Jiang, Z Huang, F Li, C Chen, C Hu… - European journal of …, 2020 - Elsevier
Starting from a bipyridine-sulfonamide scaffold, medicinal chemistry optimization leads to the discovery of a novel Plasmodium falciparum PI4K kinase (PfPI4K) inhibitor compound 15g (…
Number of citations: 13 www.sciencedirect.com
EH Demont, C Chung, RC Furze, P Grandi… - Journal of medicinal …, 2015 - ACS Publications
Overexpression of ATAD2 (ATPase family, AAA domain containing 2) has been linked to disease severity and progression in a wide range of cancers, and is implicated in the regulation …
Number of citations: 92 pubs.acs.org

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